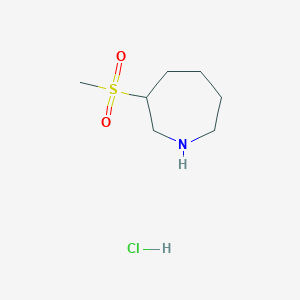

3-Methanesulfonylazepane hydrochloride

Description

3-Methanesulfonylazepane hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a methanesulfonyl group at the 3-position, paired with a hydrochloride counterion.

Key inferred properties:

- Molecular framework: Azepane (7-membered ring) with a polar methanesulfonyl (-SO₂CH₃) group.

- Physicochemical traits: The sulfonyl group enhances polarity, likely reducing lipophilicity (logP) compared to alkyl-substituted analogs. This may improve aqueous solubility, critical for pharmaceutical applications .

- Potential applications: Sulfonyl-substituted azepanes are often explored in medicinal chemistry for their ability to modulate enzyme or receptor activity, such as kinase inhibitors or neurotransmitter analogs .

Properties

IUPAC Name |

3-methylsulfonylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSCKWVGASQXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylazepane hydrochloride typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

Continuous Flow Processing: Continuous introduction of reactants and removal of products to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted azepane.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

3-Methanesulfonylazepane hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazepane hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azepane ring provides structural stability and can interact with various biological receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

3-Methanesulfonylazetidine Hydrochloride ()

- Structure : 4-membered azetidine ring with a methanesulfonyl group.

- Molecular formula: C₄H₁₀ClNO₂S.

- Molecular weight : 171.64 g/mol.

- Reactivity: Higher strain may enhance reactivity in synthetic modifications. Bioactivity: Smaller rings often exhibit distinct binding profiles; for example, azetidines are common in bioactive molecules targeting rigid binding pockets .

3-Methylazepane Hydrochloride ()

- Structure : Azepane with a methyl (-CH₃) substituent.

- Molecular formula : C₇H₁₆ClN.

- Molecular weight : 149.66 g/mol.

- Key differences :

- Substituent polarity : Methyl group is less polar than methanesulfonyl, leading to higher lipophilicity (logP ~1.5–2.0 estimated).

- Solubility : Lower aqueous solubility compared to sulfonyl analogs, limiting formulation options.

- Applications : Methyl-substituted azepanes are often intermediates in drug synthesis or studied for CNS activity due to improved blood-brain barrier penetration .

3-Methylazepan-4-one Hydrochloride ()

- Structure : Azepane with a ketone (-C=O) at the 4-position.

- Molecular formula: C₇H₁₄ClNO.

- Molecular weight : 163.65 g/mol.

- Key differences :

- Functional group : Ketone introduces hydrogen-bonding capability, affecting solubility and receptor interactions.

- Reactivity : The ketone may undergo reduction or nucleophilic attacks, complicating synthetic pathways.

- Bioactivity : Ketones are common in protease inhibitors or metal-chelating agents .

[3-(Ethanesulfonyl)phenyl]methanamine Hydrochloride ()

- Structure: Aromatic benzene ring with ethanesulfonyl (-SO₂CH₂CH₃) and aminomethyl (-CH₂NH₂) groups.

- Molecular formula: C₉H₁₄ClNO₂S.

- Molecular weight : 235.73 g/mol.

- Key differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| 3-Methanesulfonylazepane HCl* | C₆H₁₄ClNO₂S | ~207.7 (theoretical) | -SO₂CH₃ | ~0.5–1.0 | Enzyme/receptor modulation |

| 3-Methanesulfonylazetidine HCl | C₄H₁₀ClNO₂S | 171.64 | -SO₂CH₃ | ~-0.5 | Bioactive intermediates |

| 3-Methylazepane HCl | C₇H₁₆ClN | 149.66 | -CH₃ | ~1.5–2.0 | CNS drug intermediates |

| 3-Methylazepan-4-one HCl | C₇H₁₄ClNO | 163.65 | -C=O | ~0.8–1.2 | Protease inhibitors |

| [3-(Ethanesulfonyl)phenyl]methanamine HCl | C₉H₁₄ClNO₂S | 235.73 | -SO₂CH₂CH₃ (aromatic) | ~1.0–1.5 | Antibiotics, anti-inflammatories |

*Theoretical values for 3-Methanesulfonylazepane HCl are inferred from analogs.

Research Findings and Implications

- Synthetic Accessibility : Sulfonyl-substituted azepanes require specialized sulfonation steps, whereas methyl or ketone analogs are simpler to synthesize .

- Analytical Methods : RP-HPLC methods (e.g., as used for amitriptyline HCl in ) are applicable for purity analysis, with sulfonyl groups likely requiring ion-pairing agents for optimal retention .

- Toxicity Profiles : Sulfonyl groups may reduce acute toxicity (e.g., higher LD50 compared to alkyl analogs) due to enhanced solubility and metabolic detoxification pathways .

Biological Activity

3-Methanesulfonylazepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrogen-containing heterocycles. Its structure includes a seven-membered azepane ring with a methanesulfonyl group, which may influence its pharmacological properties. The molecular formula is C₈H₁₅ClN₂O₂S, and it exhibits solubility in water due to the presence of the hydrochloride salt.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly through modulation of histamine receptors. Specifically, it has been noted for its potential effects on the histamine-3 (H3) receptor, which plays a crucial role in regulating neurotransmitter release and has implications for cognitive functions and mood disorders .

Table 1: Biological Activities Associated with Histamine-3 Receptor Modulation

| Activity | Description |

|---|---|

| Cognitive Enhancement | Potential to improve memory and learning through modulation of neurotransmitter release. |

| Mood Regulation | May alleviate symptoms of depression and anxiety by influencing serotonin levels. |

| Anti-inflammatory Effects | Could reduce neuroinflammation linked to various psychiatric disorders. |

Research Findings

Recent studies have highlighted the compound's potential in treating disorders such as anxiety, depression, and cognitive deficits. For instance, a study demonstrated that related compounds could significantly enhance cognitive performance in animal models by acting on H3 receptors .

Moreover, the activation of the NRF2 signaling pathway has been observed in related nitrogen heterocycles, suggesting a possible antioxidant mechanism that could mitigate oxidative stress in neurological contexts . This mechanism is critical as oxidative stress is implicated in neurodegenerative diseases.

Case Studies

Case Study 1: Cognitive Deficits in Schizophrenia

A clinical trial involving patients with schizophrenia assessed the effects of a compound structurally similar to this compound. Results indicated significant improvements in cognitive function, measured through standardized neuropsychological tests, suggesting that H3 receptor antagonism may enhance cognitive performance in this population.

Case Study 2: Depression Treatment

In another study focusing on patients with major depressive disorder (MDD), administration of an H3 receptor antagonist led to notable reductions in depressive symptoms over an eight-week period. Patients reported improved mood and decreased anxiety levels, supporting the hypothesis that modulation of histamine receptors can have therapeutic benefits in mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.